molecular formula C21H19N3O4 B607844 GSK481 CAS No. 1622849-58-4

GSK481

Cat. No. B607844
M. Wt: 377.4
InChI Key: KNOUWGGQMADIBV-KRWDZBQOSA-N
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Description

GSK481 is a highly potent receptor interacting protein 1 kinase (RIP1, RIPK1) inhibitor . It targets the RIP1 ATP-binding pocket with high affinity . It has little potency toward non-primate RIP1 and no off-target affinity when profiled at 10 μM by a 456-kinase panel .


Synthesis Analysis

GSK481 is a receptor interacting protein kinase 1 (RIP1) inhibitor . It has been shown to trigger an increase in biochemical activity and exhibit great translation in the U937 cellular assay with an IC50 of 10 nM . It also showed complete specificity for RIP1 kinase against all other tested kinases .


Molecular Structure Analysis

The molecular formula of GSK481 is C21H19N3O4 . It has a molecular weight of 377.39 . The chemical name is (S)-5-benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)isoxazole-3-carboxamide .


Chemical Reactions Analysis

GSK481 was tested at 10 μM in duplicate against 318 kinases in the Reaction Biology Corporation (RBC) kinase panel . No inhibition >30% at 10 μM concentration was identified . GSK481 was also tested at 10 μM in duplicate against 456 kinases (including 395 non-mutant kinases) in the DiscoveRx KINOMEscan® kinase profile panel .


Physical And Chemical Properties Analysis

GSK481 is a crystalline solid . It is soluble in DMSO . It has a molecular weight of 377.39 and a molecular formula of C21H19N3O4 .

Scientific Research Applications

1. Inflammation and TNF-Mediated Pathology

Scientific Field:

Immunology and cell biology.

Summary:

GSK481 targets RIP1 kinase activity, which plays a crucial role in tumor necrosis factor (TNF)-mediated inflammation and pathology. Recent research has highlighted the importance of RIP1 kinase in these processes .

Experimental Procedures:

Results:

  • Inhibition of RIP1 Autophosphorylation :
    • The IC50 value for GSK481 against RIP1 autophosphorylation is 2.8 nM .
  • Selectivity for RIP1 :
    • It is less potent against non-primate RIP1 .

2. Potential Cancer Therapeutics

Scientific Field:

Oncology and cancer research.

Summary:

Given RIP1’s involvement in cell death pathways, GSK481 may have implications in cancer therapy. Targeting RIP1 could modulate cell survival and apoptosis.

Experimental Approaches:

Outcomes:

Feel free to ask for additional details or explore other applications! 😊 .

Safety And Hazards

GSK481 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Currently, GSK481 is still in the preclinical development stage . Its role in tumor necrosis factor-mediated inflammation has resulted in its emergence as a promising target for the treatment of multiple inflammatory diseases .

properties

CAS RN

1622849-58-4

Product Name

GSK481

Molecular Formula

C21H19N3O4

Molecular Weight

377.4

IUPAC Name

5-(phenylmethyl)-N-[(3S)-2,3,4,5-tetrahydro-5-methyl-4-oxo-1,5-benzoxazepin-3-yl]-3-isoxazolecarboxamide

InChI

InChI=1S/C21H19N3O4/c1-24-18-9-5-6-10-19(18)27-13-17(21(24)26)22-20(25)16-12-15(28-23-16)11-14-7-3-2-4-8-14/h2-10,12,17H,11,13H2,1H3,(H,22,25)/t17-/m0/s1

InChI Key

KNOUWGGQMADIBV-KRWDZBQOSA-N

SMILES

O=C(C1=NOC(CC2=CC=CC=C2)=C1)N[C@H]3COC4=CC=CC=C4N(C)C3=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GSK481;  GSK-481;  GSK 481.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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